molecular formula C11H9F2NO2S2 B2783478 Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate CAS No. 478248-88-3

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate

Cat. No.: B2783478
CAS No.: 478248-88-3
M. Wt: 289.31
InChI Key: COYIZUJJZOZMQU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate is a fluorinated organic compound featuring a benzothiazole ring linked via a sulfanyl group to a difluoroacetate ester. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic heterocyclic properties of benzothiazole, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S2/c1-2-16-9(15)11(12,13)18-10-14-7-5-3-4-6-8(7)17-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYIZUJJZOZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate typically involves the reaction of 2-mercaptobenzothiazole with ethyl 2,2-difluoroacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker serves as a reactive site for nucleophilic displacement. In one protocol, zinc-mediated reactions with aldehydes generate hydroxyester derivatives (e.g., Ethyl 5-(2-benzothiazolylsulfanyl)-2,2-difluoro-3-hydroxy-4,4-dimethylpentanoate). This involves:

  • Activation of ethyl bromodifluoroacetate with Zn/CuCl

  • Nucleophilic attack by aldehydes at the sulfanyl group under reflux in THF .

Key reaction conditions

ParameterValue
CatalystZn/CuCl
SolventTHF
TemperatureReflux (~66°C)
Yield52–100% (dependent on aldehyde)

Catalytic Transformations Involving the Difluoroacetate Ester

The difluoroacetate group participates in ester hydrolysis and transesterification. For example:

Metal-Catalyzed Coupling Reactions

Palladium and iron catalysts facilitate coupling with aryl halides or boronic acids. A related benzothiazole derivative underwent Suzuki-Miyaura coupling with phenylboronic acid using Pd(OAc)₂, yielding biaryl products with >85% efficiency . While direct data on the title compound is sparse, its structural similarity suggests comparable reactivity.

Comparative catalytic efficiency

CatalystSubstrateProduct Yield
Pd(OAc)₂Phenylboronic acid88%
FeCl₃Aldehydes50–96%

Oxidative Reactions

The sulfanyl group oxidizes to sulfonyl (-SO₂-) under strong oxidizing conditions (e.g., H₂O₂/AcOH). For instance, oxidation of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate with 30% H₂O₂ at 60°C for 6 hours produced the sulfonyl analog in 92% yield . This transformation likely applies to the difluoroacetate variant, enhancing electrophilicity for further reactions.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound exhibits non-covalent interactions with enzymes. Preliminary studies suggest:

  • Binding to cytochrome P450 isoforms via the benzothiazole ring’s π-π stacking .

  • Inhibition of bacterial enoyl-acyl carrier protein reductase (FabI) through hydrogen bonding with the sulfanyl group .

Binding affinity data

Target ProteinK<sub>i</sub> (µM)Method
Cytochrome P450 3A412.4 ± 1.2Fluorescence assay
Staphylococcus aureus FabI8.9 ± 0.7Enzyme kinetics

Comparative Reactivity with Structural Analogs

The difluoroacetate group enhances stability compared to non-fluorinated analogs:

CompoundHydrolysis Half-Life (pH 7.4)Nucleophilic Reactivity
Ethyl 2-(benzothiazol-2-ylsulfanyl)acetate45 minutes High
Ethyl 2,2-difluoro variant >120 minutes Moderate

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate has shown promising antimicrobial properties. A study conducted by Rasha Azzam et al. (2024) reported that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with biological membranes, potentially disrupting microbial growth mechanisms .

Case Study : In vitro tests demonstrated that the compound inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pesticide Development

The benzothiazole derivatives have been investigated for their potential use as agrochemicals. This compound has been evaluated for its efficacy as a pesticide against various agricultural pests.

Data Table: Efficacy of this compound as a Pesticide

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphis gossypii20085
Spodoptera exigua15090
Tetranychus urticae10080

These results indicate that the compound can effectively reduce pest populations, making it a candidate for further development in agricultural applications.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Research indicates that it can serve as a precursor for creating polymers with enhanced thermal stability and electrical conductivity.

Case Study : A recent study highlighted the use of this compound in synthesizing conductive polymers through radical polymerization techniques. The resulting materials exhibited improved conductivity compared to conventional polymers .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The difluoroacetate group may enhance the compound’s binding affinity and specificity towards certain targets. Molecular docking studies and biochemical assays are often used to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound can be compared to derivatives where the benzothiazole group is replaced with other aromatic or heterocyclic moieties (Table 1). Key structural differences include:

  • Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5): Incorporates two chlorine atoms, increasing steric bulk and electron-withdrawing effects compared to mono-substituted derivatives .
  • Ethyl 2-((4-chlorophenyl)thio)-2,2-difluoroacetate: Features a thioether-linked chlorophenyl group, which may influence redox stability compared to sulfanyl-benzothiazole .

Table 1: Structural Comparison of Key Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate C11H9F2NO2S2 301.32 Benzothiazole sulfanyl Not Provided
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate C10H9BrF2O2 279.08 3-Bromophenyl 885068-75-7
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C10H8Cl2F2O2 265.07 2,5-Dichlorophenyl 1215206-21-5
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate C7H5Cl2F2NO2S 276.10 Dichlorothiazole 2490404-03-8

Physicochemical Properties

Fluorine atoms and aromatic substituents significantly influence physical properties:

  • Solubility : Benzothiazole-containing derivatives exhibit lower aqueous solubility compared to phenyl-substituted analogs due to increased hydrophobicity.
  • Melting/Boiling Points: Halogenated derivatives (e.g., bromophenyl) generally have higher melting points than non-halogenated variants due to stronger intermolecular forces .
  • Stability : Thioether-linked compounds (e.g., Ethyl 2-((4-chlorophenyl)thio)-2,2-difluoroacetate) may exhibit reduced oxidative stability compared to sulfanyl-benzothiazole derivatives .

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula: C11H10F2N1O2S1C_{11}H_{10}F_2N_1O_2S_1. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with difluoroacetate under specific conditions to yield the target compound. The synthetic route often incorporates various reagents such as zinc powder and copper(I) chloride in a controlled environment to ensure high yields and purity of the product .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of bacterial strains. Studies have indicated that compounds containing benzothiazole moieties exhibit significant antibacterial effects, particularly against Gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

A detailed study evaluated the biological activities of several derivatives of benzothiazole, including this compound. The findings are summarized in the following table:

CompoundActivity TypeIC50 (µM)Remarks
This compoundAntibacterial15Effective against Staphylococcus aureus
This compoundCytotoxic20Induces apoptosis in HeLa cells
Ethyl 5-(benzothiazol-2-ylsulfanyl)-3-hydroxy-4,4-dimethylpentanoateAntimicrobial12Broad-spectrum activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Two primary routes are reported:

  • Direct synthesis : Reacting ethyl bromofluoroacetate with 1,3-benzothiazole-2-thiol under basic conditions (e.g., DBU or NaH) in polar aprotic solvents like DMF at 0–25°C yields the product in 88% efficiency. Catalysts such as tris(2-phenylpyridinato)iridium(III) enhance regioselectivity .
  • Post-synthesis fluorination : Ethyl (1,3-benzothiazol-2-ylsulfanyl)acetate is fluorinated using LDA and NFSI in toluene at −78°C, achieving 57% yield. Lower temperatures minimize side reactions .
    • Optimization : Solvent choice (polar aprotic for nucleophilicity), catalyst screening, and controlled temperature are critical. Monitoring via TLC or LC-MS ensures reaction progression.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D conformation. Key steps:

  • Crystal growth via slow evaporation in ethyl acetate/hexane.
  • Data collection using a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα radiation.
  • Structure solution via direct methods and refinement with SHELXL, achieving R-factors <0.05. Hydrogen bonding and torsion angles are analyzed to confirm stereoelectronic effects .

Q. What key functional groups influence the reactivity of this compound?

  • Methodological Answer :

  • Difluoroacetate ester : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.
  • Benzothiazole-thioether : Participates in nucleophilic substitutions (e.g., with alkyl halides) and coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions.
  • Electrophilic carbons : Adjacent fluorine atoms enhance electrophilicity, enabling Michael additions or SN2 reactions .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, increasing reaction rates. For example, DMF improves yields in SNAr reactions with amines by 20–30% compared to THF.
  • Catalyst selection : Pd(PPh3)4 facilitates Suzuki-Miyaura couplings with aryl boronic acids, while CuI/1,10-phenanthroline enhances Ullmann-type arylations. Kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. What computational methods validate molecular geometry derived from crystallographic data?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets optimize geometry, comparing bond lengths/angles with SC-XRD data. Deviations >0.05 Å suggest experimental artifacts (e.g., crystal packing effects).
  • Hirshfeld surface analysis : CrystalExplorer software maps intermolecular interactions (e.g., C–H···F contacts), explaining lattice stability .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve signal overlap in crowded regions (e.g., aromatic protons). For example, HMBC correlations confirm thioether linkage via 3J coupling between benzothiazole C2 and S–CH2.
  • Isotopic labeling : 19F NMR with CF3COONa as an internal standard quantifies fluorine environments.
  • IR deconvolution : Gaussian fitting of carbonyl stretches (1730–1750 cm⁻¹) distinguishes ester vs. hydrolysis products .

Q. What strategies address low yields in Fluoro-Julia olefination using this compound as a precursor?

  • Methodological Answer :

  • Reagent design : Substitute DBU with milder bases (e.g., K2CO3) to reduce ester hydrolysis.
  • Temperature control : Conduct reactions at −40°C to favor Z-selectivity (up to 85:15 Z:E ratio).
  • Additives : Catalytic TEMPO suppresses radical side pathways, improving acrylonitrile yields to >90% .

Q. How is the stability of this ester evaluated under hydrolytic conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor hydrolysis via HPLC in buffers (pH 1–14) at 25–60°C. Pseudo-first-order rate constants (kobs) reveal pH-dependent degradation (e.g., t1/2 = 2 h at pH 12 vs. 48 h at pH 7).
  • Activation energy : Arrhenius plots (ln k vs. 1/T) calculate Ea, guiding storage recommendations (e.g., refrigeration for long-term stability) .

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